molecular formula C21H21N3O3 B12180423 N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide

N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide

Cat. No.: B12180423
M. Wt: 363.4 g/mol
InChI Key: QFEARNKDHJPTDF-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide: is a complex organic compound that features both an indole and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the acylation of an indole derivative followed by coupling with an acetylamino phenyl derivative. The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the correct formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biobased deep eutectic solvents (DESs) as catalysts has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-(3-acetylindol-1-yl)propanamide

InChI

InChI=1S/C21H21N3O3/c1-14(25)19-13-24(20-9-4-3-8-18(19)20)11-10-21(27)23-17-7-5-6-16(12-17)22-15(2)26/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

QFEARNKDHJPTDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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